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Compound of Interest

Compound Name: 5-lododecane

Cat. No.: B15454355

The spatial arrangement of atoms in a molecule that can be interconverted by rotation about
single bonds are known as conformations. For a long-chain alkane like decane, the number of
possible conformations is vast. The introduction of a bulky and electronegative substituent like
iodine at the 5-position introduces additional complexity, influencing the local and global
geometry of the molecule.

The conformational preferences of 5-iododecane are primarily governed by a combination of
factors:

» Torsional Strain: This arises from the eclipsing of bonds on adjacent atoms. Staggered
conformations, where the dihedral angles between substituents are approximately 60°, are
energetically favored over eclipsed conformations (0° dihedral angle).

» Steric Strain: This is the repulsive interaction that occurs when non-bonded atoms are forced
into close proximity. In 5-iododecane, significant steric hindrance can arise from interactions
involving the iodine atom and the n-butyl and n-pentyl chains attached to C5.

o Gauche Interactions: A specific type of steric strain that occurs in staggered conformations
when two bulky substituents

« To cite this document: BenchChem. [Theoretical Background: Principles of Conformational
Analysis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15454355#theoretical-calculations-on-5-iododecane-
conformation]

© 2025 BenchChem. All rights reserved. 1/2 Tech Support


https://www.benchchem.com/product/b15454355?utm_src=pdf-interest
https://www.benchchem.com/product/b15454355?utm_src=pdf-body
https://www.benchchem.com/product/b15454355?utm_src=pdf-body
https://www.benchchem.com/product/b15454355#theoretical-calculations-on-5-iododecane-conformation
https://www.benchchem.com/product/b15454355#theoretical-calculations-on-5-iododecane-conformation
https://www.benchchem.com/product/b15454355#theoretical-calculations-on-5-iododecane-conformation
https://www.benchchem.com/product/b15454355#theoretical-calculations-on-5-iododecane-conformation
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15454355?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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